![molecular formula C14H12N2O3 B2548952 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one CAS No. 1210315-30-2](/img/structure/B2548952.png)
2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds that can help infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the reaction of hydrazine with β-diketones or β-ketoesters. For example, the synthesis of biologically active pyridazinone derivatives was described by treating a β-aroylacrylic acid with benzylamine followed by treatment with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound of interest by using appropriate starting materials that contain the allyl and benzo[d][1,3]dioxol-5-yl substituents.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. X-ray crystallography and DFT studies are common techniques used to determine the molecular geometry and electronic structure of such compounds . These studies provide valuable information on the conformation and potential reactive sites of the molecule.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including reactions with carbon electrophiles and nucleophiles, as well as cyclization reactions to form new heterocyclic systems . The reactivity of the compound "this compound" would likely be influenced by the electron-donating and withdrawing effects of the allyl and benzo[d][1,3]dioxol-5-yl groups, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of a benzo[d][1,3]dioxol-5-yl group may increase the compound's electron density and potentially its reactivity . Additionally, the presence of substituents can also affect the compound's ability to interact with biological targets, which is important for its potential use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Chemistry
A key area of research involving 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one is its use in the synthesis of novel benzoxazine monomers. These monomers exhibit promising properties for creating high-performance thermosets. In a study by Agag and Takeichi (2003), two novel benzoxazine monomers containing allyl groups showed excellent thermomechanical properties and higher thermal stability compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).
Glycosidase Inhibitory Activity
Research has also explored the glycosidase inhibitory activity of derivatives of this compound. Carmona et al. (2003) investigated the synthesis of 7-deoxycasuarine, a potent inhibitor of amyloglucosidase, derived from a similar molecular structure (Carmona, Whigtman, Robina, & Vogel, 2003).
Corrosion Inhibition
Another significant area of application is in corrosion inhibition. Mashuga, Olasunkanmi, and Ebenso (2017) studied the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. Their findings suggested that these compounds are effective mixed-type inhibitors, providing insight into potential industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antioxidant and Anticancer Activities
The antioxidant and anticancer activities of benzisoxazole-substituted-allyl derivatives, which share structural similarities with this compound, have been examined. Anand, Selvaraj, and Alagar (2014) synthesized a series of these derivatives and evaluated their effectiveness against human colon cancer cells and their antioxidant properties (Anand, Selvaraj, & Alagar, 2014).
Zukünftige Richtungen
The benzo[d][1,3]dioxole subunit is present in a variety of compounds with important pharmaceutical and biological applications . Therefore, there is ongoing interest in the synthesis and evaluation of novel organoselenium compounds incorporating this subunit . This could potentially include “2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one”.
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-prop-2-enylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-7-16-14(17)6-4-11(15-16)10-3-5-12-13(8-10)19-9-18-12/h2-6,8H,1,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJCJIUCHYTZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

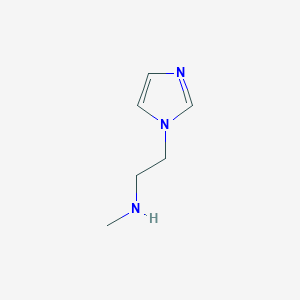
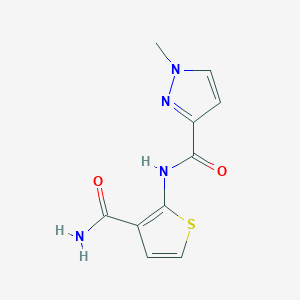
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)
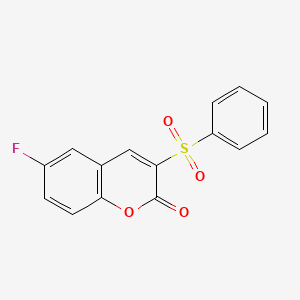
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)
![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
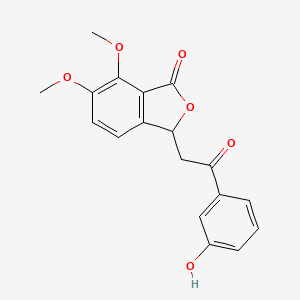
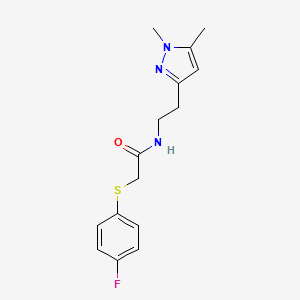
![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)